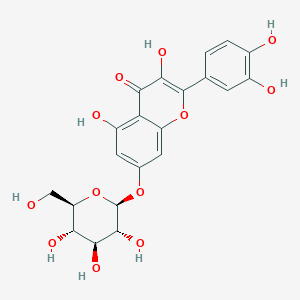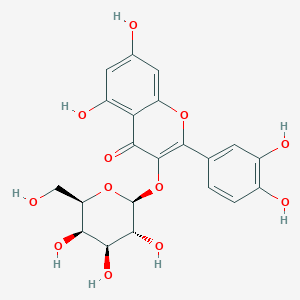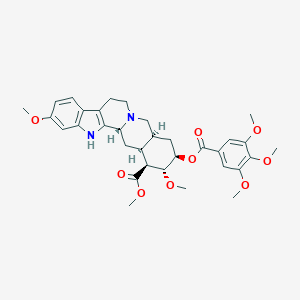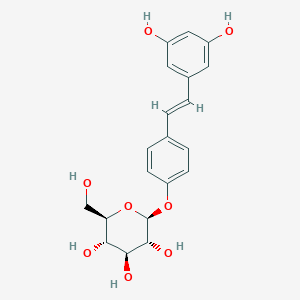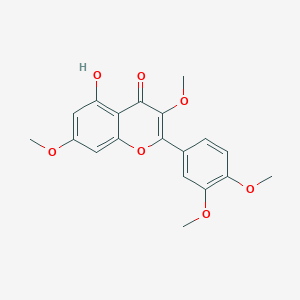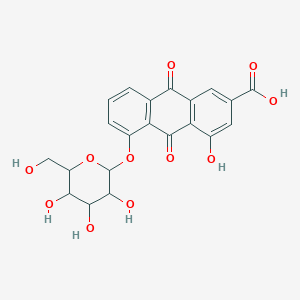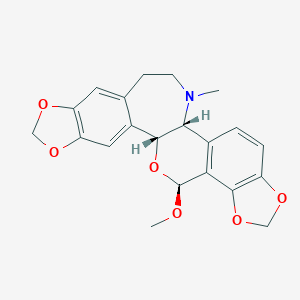
サンギナリン
概要
説明
Sanguinarine is a polycyclic quaternary alkaloid derived from several plant species, including Sanguinaria canadensis (bloodroot), Argemone mexicana (Mexican prickly poppy), Chelidonium majus, and Macleaya cordata . It is known for its toxic properties, particularly its ability to kill animal cells by inhibiting the Na+/K±ATPase transmembrane protein . Historically, sanguinarine has been used in traditional medicine for its purported therapeutic properties, although its use is now more restricted due to its toxicity .
科学的研究の応用
Sanguinarine has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a model compound to study the interactions of alkaloids with nucleic acids . In biology and medicine, sanguinarine has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells . It also exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics . Additionally, sanguinarine has been investigated for its anti-inflammatory and anti-parasitic activities .
作用機序
The primary mechanism by which sanguinarine exerts its effects is through the inhibition of the Na+/K±ATPase transmembrane protein, leading to cell death . It also interferes with the synthesis of DNA and RNA by intercalating with these nucleic acids . Sanguinarine has been shown to induce apoptosis in cancer cells by activating various cell death signaling pathways . Additionally, it enhances the bacterial-membrane-breaking capacity of polymyxin B, a traditional antibiotic, thereby potentiating its efficacy against Gram-negative bacterial infections .
Safety and Hazards
生化学分析
Biochemical Properties
Sanguinarine interacts with various enzymes, proteins, and other biomolecules. It forms strong complexes with nucleic acids, which is considered one of the important determinants for its therapeutic action, particularly the anticancer activity . It also shows binding to functional proteins like serum albumins, lysozyme, and hemoglobin .
Cellular Effects
Sanguinarine has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation, migration, and lumen formation of HUVECs . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit tumor growth and tumor angiogenesis of subcutaneously transplanted tumors in Lewis lung cancer mice .
Molecular Mechanism
Sanguinarine exerts its effects at the molecular level through various mechanisms. It disrupts a wide range of cell signaling pathways and its molecular targets, such as BCL-2, MAPKs, Akt, NF-κB, ROS, and microRNAs (miRNAs) . It also forms strong complexes with nucleic acids, which is considered one of the important determinants for its therapeutic action .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, sanguinarine shows changes in its effects. It has been observed to significantly decrease cell stiffness and traction force, inhibit reactivity of ASMCs to histamine, and disrupt the fiber structures in ASMCs in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of sanguinarine vary with different dosages in animal models. In a study on Schistosoma mansoni, a single dose of 5 mg/kg/day of sanguinarine reduced the total worm load by 47.6%, 54%, 55.2%, and 27.1%, and female worms at 52.0%, 39.1%, 52.7%, and 20.2%, respectively .
Metabolic Pathways
Sanguinarine is involved in various metabolic pathways. It is mainly metabolized through reduction, oxidation, demethylation, hydroxylation, and glucuronidation .
Transport and Distribution
Sanguinarine is transported and distributed within cells and tissues. It has been found that sanguinarine impairs the acidic environment of lysosomes by inhibiting cathepsin D maturation .
Subcellular Localization
The subcellular localization of sanguinarine and its effects on its activity or function have been studied. It has been found that sanguinarine biosynthetic enzymes are localized to three subcellular compartments: the cytosol, nucleus, and endoplasmic reticulum . This alternating localization indicates extensive trafficking of pathway intermediates across the endomembranes and suggests a key role for compartmentalization in the regulation of sanguinarine metabolism .
準備方法
Sanguinarine can be synthesized through various methods. One common approach involves the extraction of the compound from the roots of Sanguinaria canadensis and other related species . The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the alkaloid from the plant material. Industrial production methods may involve the use of biotechnological approaches to enhance the yield of sanguinarine from plant sources .
化学反応の分析
Sanguinarine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to intercalate with DNA and RNA, affecting their synthesis . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various derivatives of sanguinarine that may have different biological activities .
類似化合物との比較
Sanguinarine is part of the benzophenanthridine alkaloid family, which includes other compounds such as chelerythrine and dihydrosanguinarine . These compounds share similar structural features and biological activities, but sanguinarine is unique in its potent inhibitory effects on the Na+/K±ATPase transmembrane protein . Chelerythrine, for example, also exhibits antimicrobial and anticancer properties but differs in its specific molecular targets and pathways . Other similar compounds include berberine, which has a different molecular structure but shares some overlapping biological activities with sanguinarine .
特性
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVGWHRKADIJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4752-86-7 (nitrate), 5578-73-4 (chloride) | |
| Record name | Sanguinarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045204 | |
| Record name | Sanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sanguinarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2447-54-3 | |
| Record name | Sanguinarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sanguinarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sanguinarine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SANGUINARIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9VK043SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sanguinarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266 °C | |
| Record name | Sanguinarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



